Xorphanol

Catalog No.
S547387
CAS No.
77287-89-9
M.F
C23H31NO
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xorphanol

CAS Number

77287-89-9

Product Name

Xorphanol

IUPAC Name

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C23H31NO/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3/t16-,21+,22-,23+/m0/s1

InChI Key

AZJPPZHRNFQRRE-AZIXLERZSA-N

SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5

solubility

Soluble in DMSO

Synonyms

N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol, N-CBM-MMM, TR 5379, TR-5379M, xorphanol mesylate

Canonical SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5

Isomeric SMILES

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5

The exact mass of the compound Xorphanol is 337.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Xorphanol is a morphinan-class opioid receptor modulator characterized by its mixed agonist-antagonist profile. It functions as a high-efficacy partial or near-full agonist at the κ-opioid receptor (KOR) and a partial agonist with significant antagonistic potential at the μ-opioid receptor (MOR). This dual activity, combined with high affinity for delta-opioid receptors (DOR), positions it as a critical tool for investigating the complex pharmacology of opioid systems, particularly for researchers aiming to dissect the roles of multiple receptor populations simultaneously. Its profile suggests a potent analgesic with a potentially low liability for physical dependence, making it a compound of interest for advanced pain research.

In the morphinan class, minor structural modifications, particularly at the N-17 position, cause significant, non-interchangeable shifts in receptor affinity, selectivity, and functional efficacy. Substituting Xorphanol with its close structural analog, butorphanol, would introduce a fundamentally different receptor selectivity profile; butorphanol is highly selective for the KOR over the MOR, whereas Xorphanol shows high affinity for both. This distinction is critical for experimental reproducibility. Furthermore, the N-cyclopropylmethyl substituent on Xorphanol is a classic feature associated with strong antagonist activity at the MOR, a property that differs subtly but importantly from the N-cyclobutylmethyl group on butorphanol. Therefore, replacing Xorphanol with analogs, even those with the same KOR agonist/MOR antagonist classification, will alter the precise pharmacological probe activity, confounding research outcomes that depend on a specific balance of receptor engagement.

Distinct Receptor Selectivity Profile Compared to Butorphanol

Xorphanol exhibits sub-nanomolar affinity for both μ-opioid (MOR) and κ-opioid (KOR) receptors, with a Ki of 0.25 nM and 0.4 nM, respectively, resulting in a low selectivity ratio (KOR/MOR ≈ 1.6). This contrasts sharply with its closest structural analog, butorphanol, which demonstrates a distinct preference for the KOR (Ki = 0.1 nM) over the MOR (Ki = 2.4 nM), yielding a 24-fold selectivity for the kappa receptor. This makes Xorphanol a tool for probing systems with high, relatively balanced affinity, while butorphanol is a more selective KOR tool.

Evidence DimensionOpioid Receptor Binding Affinity (Ki, nM)
Target Compound DataMOR: 0.25 nM, KOR: 0.4 nM
Comparator Or BaselineButorphanol: MOR: 2.4 nM, KOR: 0.1 nM
Quantified DifferenceXorphanol shows ~10x higher affinity for MOR and 4x lower affinity for KOR than butorphanol, resulting in a near-total loss of KOR selectivity.
ConditionsIn vitro radioligand binding assays against cloned human opioid receptors.

This quantitative difference in receptor selectivity is a primary driver for procurement, enabling researchers to choose between a KOR-selective probe (butorphanol) and a high-affinity, non-selective MOR/KOR probe (Xorphanol).

Structurally Driven Mu-Opioid Antagonism Potential

Xorphanol incorporates an N-cyclopropylmethyl group, a structural motif strongly associated with opioid antagonism, as seen in benchmark antagonists like naltrexone. This feature is consistent with reports of Xorphanol's marked antagonistic potential at the μ-opioid receptor, including the ability to antagonize morphine-induced effects. This provides a structural rationale for its functional profile, distinguishing it from opioids with other N-substituents, such as the N-methyl group in morphine (a pure agonist) or the N-cyclobutylmethyl group in butorphanol, which confers a different balance of agonist and antagonist properties.

Evidence DimensionN-17 Substituent Group
Target Compound DataCyclopropylmethyl
Comparator Or BaselineNaltrexone (Antagonist): Cyclopropylmethyl; Butorphanol (Agonist-Antagonist): Cyclobutylmethyl; Morphine (Agonist): Methyl
Quantified DifferenceQualitative: Possesses the key structural group associated with potent MOR antagonism.
ConditionsStructure-activity relationship analysis across the morphinan chemical class.

For studies requiring a compound with inherent MOR antagonistic properties alongside KOR agonism, the specific N-cyclopropylmethyl structure of Xorphanol makes it a more mechanistically targeted choice than analogs lacking this feature.

Analgesic Potency Context Among Mixed Agonist-Antagonists

While Xorphanol is described as producing potent analgesia, direct head-to-head potency data relative to a standard like morphine is not readily available in the literature. To provide procurement context, it is useful to compare it to established benchmarks. A network meta-analysis of clinical data found butorphanol to have an analgesic potency approximately 4.5 times that of morphine. In the same analysis, nalbuphine, another KOR agonist/MOR antagonist, was found to be less potent than morphine, with a relative potency of 0.7. This wide range of potencies within the same functional class underscores the importance of selecting a specific agent rather than substituting based on class alone.

Evidence DimensionAnalgesic Potency (Relative to Morphine = 1)
Target Compound DataNot quantitatively established in comparative studies.
Comparator Or BaselineButorphanol: ~4.5; Nalbuphine: ~0.7
Quantified DifferenceThe potency of mixed agonist-antagonists can vary by over 6-fold, highlighting the non-interchangeability of compounds within this class.
ConditionsNetwork meta-analysis of randomized controlled trials of opioids in patient-controlled analgesia (PCA).

This evidence highlights that compounds with similar mechanisms can have vastly different in-vivo potencies, making the specific choice of agent a critical experimental variable.

Probing Systems with Co-expressed Mu and Kappa Opioid Receptors

Based on its high, non-selective binding affinity for both MOR and KOR, Xorphanol is the right choice for studies designed to activate KOR while simultaneously antagonizing or modulating MOR in tissues or neural circuits where both receptors are present and functionally relevant.

Investigating Structure-Activity Relationships of N-Substituted Morphinans

As a high-affinity ligand bearing the N-cyclopropylmethyl group, Xorphanol serves as a key comparator compound in medicinal chemistry and pharmacology programs aiming to understand how N-substituents modulate the switch between opioid agonism and antagonism.

Research into Analgesics with Low Physical Dependence Liability

Given its reported potent analgesia and predicted low dependence liability in preclinical models, Xorphanol is a relevant tool for research programs seeking to develop next-generation analgesics by leveraging KOR agonism while mitigating MOR-mediated adverse effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

337.240564612 g/mol

Monoisotopic Mass

337.240564612 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L415991P58

Wikipedia

Xorphanol

Dates

Last modified: 02-18-2024
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